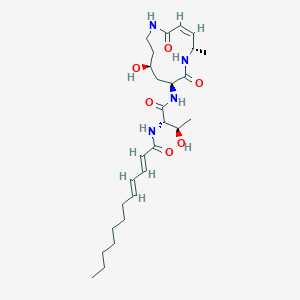
Glidobactin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CID 6439229 is a natural product found in Polyangium and Pseudomonas with data available.
Applications De Recherche Scientifique
Antitumor Activity
Glidobactin A has been identified as a novel antitumor antibiotic with significant cytotoxic properties. Research indicates that it exhibits strong inhibitory effects on proteasomes, which are essential for regulating various cellular processes including apoptosis and cell cycle progression.
- Mechanism of Action : this compound functions by binding irreversibly to the active sites of proteasomes, leading to the accumulation of regulatory proteins that induce apoptosis in cancer cells .
- Comparative Efficacy : In studies comparing this compound with other known proteasome inhibitors, it demonstrated lower IC50 values, indicating higher potency against cancer cell lines .
Table 1: Cytotoxicity of this compound Compared to Other Compounds
| Compound | IC50 (µM) | Source |
|---|---|---|
| This compound | 0.069 | Polyangium brachysporum |
| Luminmycin A | 0.88 | Photorhabdus asymbiotica |
| Luminmycin D | 0.38 | Photorhabdus asymbiotica |
Production and Optimization
The production of this compound has been optimized through various fermentation techniques. Research shows that specific culture conditions can significantly enhance yield.
- Fermentation Conditions : Shake flasks and laboratory fermentors have been utilized to optimize media composition, resulting in approximately fivefold increases in this compound production .
- Environmental Triggers : Studies indicate that environmental factors, such as the presence of certain insects, can stimulate the biosynthesis of this compound, highlighting its ecological significance .
Microbial Interactions
This compound plays a crucial role in microbial ecology, particularly in the interactions between pathogenic bacteria and their hosts.
- Pathogenicity Enhancement : In Photorhabdus asymbiotica, the production of this compound is linked to its pathogenic capabilities during insect infections. The compound aids in suppressing host immune responses, facilitating bacterial survival and proliferation .
- Bioassay Studies : Experiments involving live crickets have confirmed that this compound is produced during infections, indicating its role as a virulence factor .
Therapeutic Potential Beyond Oncology
Beyond its antitumor applications, this compound's proteasome-inhibiting properties suggest potential uses in treating other diseases.
- Neurodegenerative Diseases : Given the role of proteasomes in neurodegeneration, there is ongoing research into using this compound for conditions like Alzheimer's disease .
- Autoimmune Disorders : The modulation of protein degradation pathways by this compound may offer therapeutic avenues for managing autoimmune diseases by altering immune responses .
Future Directions and Case Studies
Ongoing research is focused on elucidating the full spectrum of biological activities associated with this compound.
- Case Study Example : In a recent study involving various cancer cell lines, this compound was shown to induce apoptosis through caspase activation pathways, further supporting its potential as an anticancer agent .
- Synthetic Biology Approaches : Advances in synthetic biology may enable the production of this compound analogs with enhanced efficacy and reduced toxicity profiles for clinical use .
Propriétés
Numéro CAS |
108351-50-4 |
|---|---|
Formule moléculaire |
C27H44N4O6 |
Poids moléculaire |
520.7 g/mol |
Nom IUPAC |
(2E,4E)-N-[(2S,3R)-3-hydroxy-1-[[(3Z,5S,8S,10S)-10-hydroxy-5-methyl-2,7-dioxo-1,6-diazacyclododec-3-en-8-yl]amino]-1-oxobutan-2-yl]dodeca-2,4-dienamide |
InChI |
InChI=1S/C27H44N4O6/c1-4-5-6-7-8-9-10-11-12-13-24(35)31-25(20(3)32)27(37)30-22-18-21(33)16-17-28-23(34)15-14-19(2)29-26(22)36/h10-15,19-22,25,32-33H,4-9,16-18H2,1-3H3,(H,28,34)(H,29,36)(H,30,37)(H,31,35)/b11-10+,13-12+,15-14-/t19-,20+,21-,22-,25-/m0/s1 |
Clé InChI |
TYGJUQYJMIOZLZ-QQXADAIISA-N |
SMILES |
CCCCCCCC=CC=CC(=O)NC(C(C)O)C(=O)NC1CC(CCNC(=O)C=CC(NC1=O)C)O |
SMILES isomérique |
CCCCCCC/C=C/C=C/C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@H]1C[C@H](CCNC(=O)/C=C\[C@@H](NC1=O)C)O |
SMILES canonique |
CCCCCCCC=CC=CC(=O)NC(C(C)O)C(=O)NC1CC(CCNC(=O)C=CC(NC1=O)C)O |
Synonymes |
cepafungin II glidobactin A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















